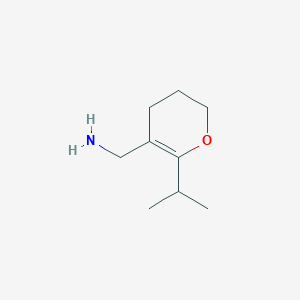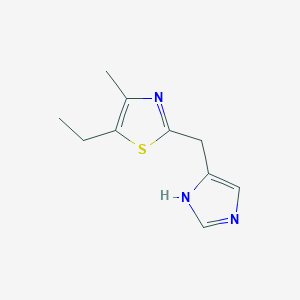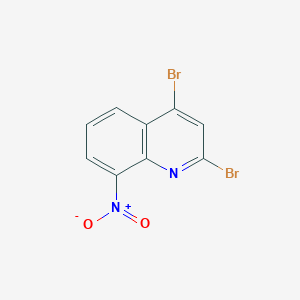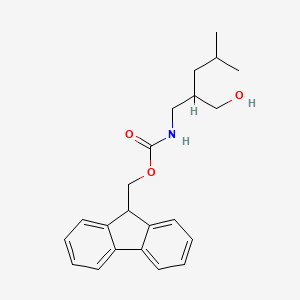![molecular formula C8H9NO2 B12819436 (R)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B12819436.png)
(R)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol is a heterocyclic compound that features a fused pyridine and pyran ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with dihydropyran in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
®-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while reduction can produce more saturated pyran derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
Biologically, this compound has shown potential as an enzyme inhibitor and receptor modulator. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research .
Medicine
In medicine, ®-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol is being investigated for its potential therapeutic applications. It has shown promise in the treatment of various diseases, including cancer and neurological disorders .
Industry
Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of ®-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Pyridin-4-ol: Shares a similar pyridine ring but lacks the fused pyran ring.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with a fused ring system, but with different biological activities.
Uniqueness
®-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol is unique due to its specific ring fusion and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in multiple fields of research .
Propiedades
Fórmula molecular |
C8H9NO2 |
|---|---|
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
(4R)-3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol |
InChI |
InChI=1S/C8H9NO2/c10-7-2-4-11-8-1-3-9-5-6(7)8/h1,3,5,7,10H,2,4H2/t7-/m1/s1 |
Clave InChI |
JLLHURQFNKRLRE-SSDOTTSWSA-N |
SMILES isomérico |
C1COC2=C([C@@H]1O)C=NC=C2 |
SMILES canónico |
C1COC2=C(C1O)C=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12819376.png)



![2-Cbz-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12819407.png)

![2-Ethoxy-1-ethyl-1H-benzo[d]imidazole](/img/structure/B12819432.png)



